molecular formula C8H8N4S2 B8755645 N-(2-Amino-1,3-benzothiazol-5-yl)thiourea CAS No. 659742-96-8

N-(2-Amino-1,3-benzothiazol-5-yl)thiourea

Cat. No. B8755645
M. Wt: 224.3 g/mol
InChI Key: PZAPYNVOYKDPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141595B2

Procedure details

To a solution of anhydrous methanol (213 mL) was added sodium methoxide (1.15 g) and 1-(2-amino-benzothiazol-5-yl)-3-benzoyl-thiourea (Example 17, 3.5 g). The resulting mixture was stirred at room temperature for 3 hours. The mixture was concentrated and the residue was poured into water (300 mL). The mixture was extracted using ethyl acetate (3×200 mL). The combined organic fractions were dried over magnesium sulfate, filtered and concentrated (1.61 g, 67%). 1H-NMR (DMSO d6) δ: 9.64 (s, 1H), 760–7.37 (m, 6H), 6.96 (d, 1H, J=8.3 Hz); MS (ESI) 224.8 (M+1, 100%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
1-(2-amino-benzothiazol-5-yl)-3-benzoyl-thiourea
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
213 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[NH2:4][C:5]1[S:6][C:7]2[CH:13]=[CH:12][C:11]([NH:14][C:15]([NH:17]C(=O)C3C=CC=CC=3)=[S:16])=[CH:10][C:8]=2[N:9]=1>CO>[NH2:4][C:5]1[S:6][C:7]2[CH:13]=[CH:12][C:11]([NH:14][C:15]([NH2:17])=[S:16])=[CH:10][C:8]=2[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
C[O-].[Na+]
Name
1-(2-amino-benzothiazol-5-yl)-3-benzoyl-thiourea
Quantity
3.5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=C(C=C2)NC(=S)NC(C2=CC=CC=C2)=O
Name
Quantity
213 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was poured into water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (1.61 g, 67%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1SC2=C(N1)C=C(C=C2)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.